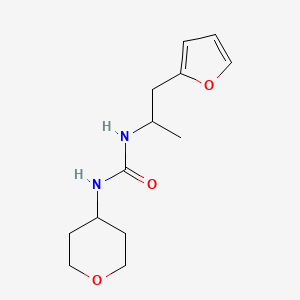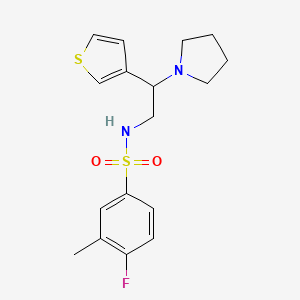![molecular formula C7H14ClNO B2768659 [(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride CAS No. 2567489-03-4](/img/structure/B2768659.png)
[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride” is a chemical compound with a unique structure . It’s related to the compound “(1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one” which has a molecular formula of C6H8O2 .
Synthesis Analysis
The synthesis of related compounds involves the reaction of the enamine fragment of the reactants with PIDA . This reaction provides a new way to synthesize pyran fused 2-acetoxy-NH-aziridines .Molecular Structure Analysis
The molecular structure of the related compound “(1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one” is available . It has a molecular formula of C6H8O2, an average mass of 112.127 Da, and a monoisotopic mass of 112.052429 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “7-oxabicyclo[4.1.0]heptane” are available . It has a molecular weight of 98.1430 . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of novel carbocyclic nucleoside analogues derived from 7-oxabicyclo[2.2.1]heptane-2-methanol showcases the application of [(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride in creating compounds with potential antiviral activities. This research involved hydroboration, oxidation, and Mitsunobu reactions to produce purine and thymine analogues, tested for activity against Coxsackie virus (Hr̆ebabecký et al., 2009).
Pharmacological Applications
In pharmacological research, the synthesis of epibatidine analogues using 7-azabicyclo[2.2.1]heptanes explored their binding to nicotinic acetylcholine receptors and their antinociceptive properties. This involved a high-yield synthesis leading to compounds with significant binding affinities, highlighting the therapeutic potential of such structures in pain management and neurodegenerative diseases (Carroll et al., 2001).
Material Science and Catalysis
In material science and catalysis, zinc(II) complexes bearing camphor-based iminopyridines were synthesized and characterized. These complexes, utilizing structures related to this compound, acted as pre-catalysts for the ring-opening polymerization of rac-lactide, showcasing the compound's utility in producing heterotactic-enriched polylactide, a valuable material for biodegradable plastics (Kwon et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-4-6-5-2-1-3-9-7(5)6;/h5-7H,1-4,8H2;1H/t5-,6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAZKONMBQKJTQ-RYLOHDEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2OC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H]2OC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

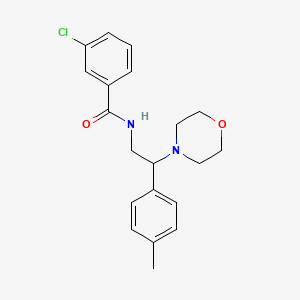
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2768577.png)
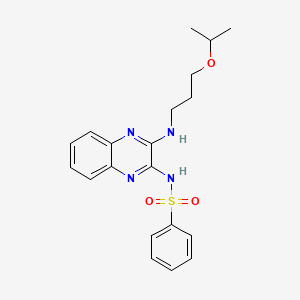
![[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2768579.png)
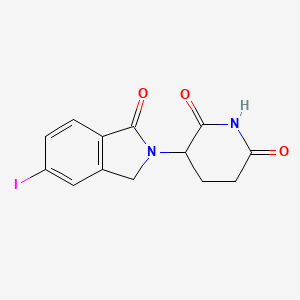
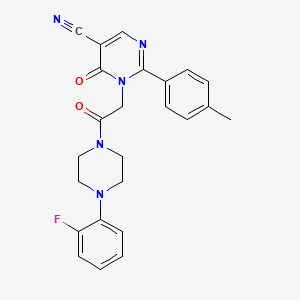
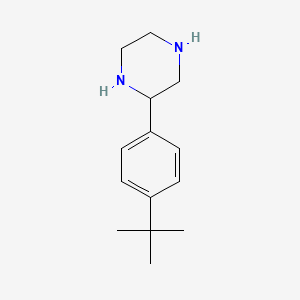
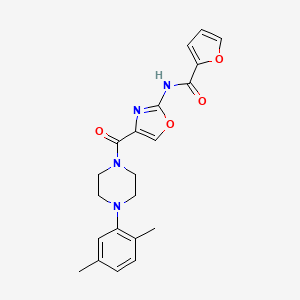
![Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate](/img/structure/B2768591.png)
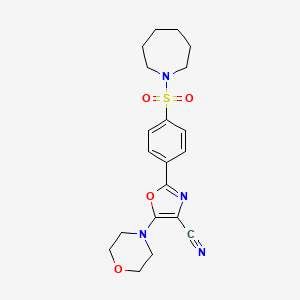
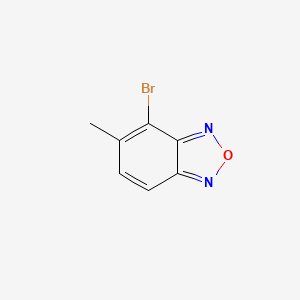
![Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate](/img/structure/B2768595.png)
